molecular formula C14H13NS B13033839 N-(m-Tolyl)benzothioamide

N-(m-Tolyl)benzothioamide

Cat. No.: B13033839
M. Wt: 227.33 g/mol
InChI Key: QQBQXFWEYNSFRN-UHFFFAOYSA-N
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Description

N-(m-Tolyl)benzothioamide is a compound belonging to the class of benzothioamides, which are sulfur-containing analogs of benzamides. These compounds are of significant interest due to their biological activity and their role as building blocks in the synthesis of various sulfur-containing compounds .

Chemical Reactions Analysis

Types of Reactions: N-(m-Tolyl)benzothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thioamide group to a sulfoxide or sulfone.

    Reduction: The thioamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Mechanism of Action

The mechanism of action of N-(m-Tolyl)benzothioamide involves its interaction with molecular targets and pathways. The thioamide group can form strong interactions with metal ions and proteins, which can modulate their activity. This interaction is crucial for its biological effects, such as enzyme inhibition or activation .

Comparison with Similar Compounds

  • N-(p-Tolyl)benzothioamide
  • N-(o-Tolyl)benzothioamide
  • N-Phenylbenzothioamide

Comparison: N-(m-Tolyl)benzothioamide is unique due to the position of the methyl group on the aromatic ring, which can influence its reactivity and biological activity compared to its ortho- and para-substituted analogs . This positional difference can affect the compound’s ability to interact with molecular targets and its overall stability.

Properties

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

N-(3-methylphenyl)benzenecarbothioamide

InChI

InChI=1S/C14H13NS/c1-11-6-5-9-13(10-11)15-14(16)12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)

InChI Key

QQBQXFWEYNSFRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)C2=CC=CC=C2

Origin of Product

United States

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